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3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid Documentation Hub

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  • Product: 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid
  • CAS: 39658-17-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical and Physical Profiling of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Strategic Importance In modern drug discovery, the pyrazole ring i...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

In modern drug discovery, the pyrazole ring is a privileged scaffold, frequently serving as the structural foundation for kinase inhibitors, phosphodiesterase (PDE) inhibitors, and anti-inflammatory agents. 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid (CAS: 39658-17-8) is a highly functionalized, densely substituted building block that provides an ideal starting point for constructing complex fused bicyclic systems, such as pyrazolo[4,3-d]pyrimidines[1].

As an application scientist, I approach this molecule not merely as a raw material, but as a multi-node reactive system. The strategic placement of the C1-propyl and C3-methyl groups provides lipophilic tuning, while the adjacent C4-nitro and C5-carboxylic acid groups serve as orthogonal reactive handles. Mastering the chemoselective manipulation of these handles is critical for high-yield downstream synthesis.

Physicochemical Profiling

Understanding the physical and chemical properties of this intermediate is essential for optimizing reaction solvents, predicting pharmacokinetic behavior of downstream analogs, and designing purification workflows. The presence of the carboxylic acid and the nitro group gives this molecule a distinct polarity profile, reflected in its Topological Polar Surface Area (TPSA) of 101 Ų[1].

Table 1: Quantitative Physicochemical Data
PropertyValueStrategic Implication
IUPAC Name 3-methyl-4-nitro-1-propylpyrazole-5-carboxylic acidStandardized nomenclature for regulatory filing.
CAS Number 39658-17-8Primary identifier for procurement and safety[1].
Molecular Formula C8H11N3O4Dictates mass spectrometry (MS) parameters.
Molecular Weight 213.19 g/mol Low MW allows for extensive downstream elaboration[1].
Exact Mass 213.075 DaUseful for High-Resolution Mass Spectrometry (HRMS)[1].
XLogP3 1.1Indicates moderate lipophilicity; soluble in polar aprotic solvents[1].
TPSA 101 ŲHigh polarity due to NO₂ and COOH; dictates reverse-phase HPLC methods[1].

Core Reactivity & Mechanistic Pathways

To build complex pharmaceutical architectures, we must sequentially activate and transform the functional groups on the pyrazole core. The logic of the synthesis dictates that we first functionalize the C5-carboxylic acid, followed by the reduction of the C4-nitro group.

Reactivity Node 1: The C5-Carboxylic Acid

The carboxylic acid at the C5 position is sterically hindered by the adjacent C4-nitro group and the C1-propyl chain. Standard coupling reagents (like EDC/HOBt) can sometimes suffer from slow kinetics here. Therefore, conversion to an highly electrophilic acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic N,N-Dimethylformamide (DMF) trigger is the field-proven standard[2].

Reactivity Node 2: The C4-Nitro Group

Once the C5 position is secured (typically as an amide), the C4-nitro group must be reduced to a primary amine. This amine is the critical nucleophile required for subsequent cyclocondensation reactions. Chemoselectivity is paramount here: we must reduce the nitro group without cleaving the newly formed amide or degrading the pyrazole ring.

SyntheticPathway SM 3-Methyl-4-nitro-1-propyl- 1H-pyrazole-5-carboxylic acid Amide C5-Amidation (Intermediate Amide) SM->Amide 1. SOCl2 / DMF 2. R-NH2 Amine C4-Nitro Reduction (Amino-Amide) Amide->Amine Fe, NH4Cl EtOH/H2O Cyclized Pyrazolo[4,3-d]pyrimidine Core Scaffold Amine->Cyclized Cyclocondensation (e.g., with R-COCl)

Synthetic workflow from the nitro-acid precursor to a pyrazolo[4,3-d]pyrimidine scaffold.

Field-Proven Experimental Protocols

The following self-validating protocols are designed to ensure high yield, purity, and reproducibility. Every step is grounded in mechanistic causality.

Protocol 1: Activation of the C5-Carboxylic Acid (Acid Chloride Formation)
  • Objective: Convert the stable carboxylic acid into a highly reactive acid chloride.

  • Causality: We utilize a catalytic amount of DMF. DMF reacts with the chlorinating agent to generate the Vilsmeier-Haack intermediate (a chloroiminium ion). This intermediate is the true active species that attacks the carboxylic acid, driving the reaction forward rapidly at low temperatures and preventing thermal degradation of the heterocycle[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, suspend 1.0 equivalent of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid in anhydrous dichloromethane (DCM)[2].

  • Catalysis: Add 0.05 equivalents of anhydrous DMF.

  • Activation: Cool the suspension to 0 °C using an ice bath. Slowly add 1.5 equivalents of oxalyl chloride (or thionyl chloride) dropwise[2].

  • Monitoring: Observe gas evolution (CO₂, CO, and HCl). Allow the mixture to warm to room temperature. The reaction is self-validating: the cloudy suspension will transition into a clear, homogenous solution once the acid chloride is fully formed (typically 1–3 hours)[2].

  • Concentration: Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which should be used immediately in the subsequent amidation step.

Protocol 2: Chemoselective Reduction of the C4-Nitro Group
  • Objective: Reduce the nitro group to an amine without affecting other functional groups.

  • Causality: While Palladium on Carbon (Pd/C) with H₂ gas is common, nitrogen-rich heterocycles can poison transition metal catalysts. Instead, we use a dissolving metal reduction utilizing Iron (Fe) powder and Ammonium Chloride (NH₄Cl)[3]. The NH₄Cl acts as a mild proton source, buffering the reaction to prevent the highly alkaline conditions that cause side reactions, ensuring strict chemoselectivity.

Step-by-Step Methodology:

  • Solvent System: Dissolve the nitro-pyrazole intermediate (1.0 eq) in a 3:1 mixture of Ethanol and Water.

  • Reagent Addition: Add 5.0 equivalents of fine Iron (Fe) powder and 2.0 equivalents of Ammonium Chloride (NH₄Cl) to the solution[3].

  • Thermal Activation: Heat the vigorously stirred mixture to 60–70 °C. Monitor via Thin Layer Chromatography (TLC). The reduction is typically complete within 2–4 hours.

  • Workup (Self-Validating): Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove the insoluble iron oxide salts[3]. Wash the Celite pad thoroughly with ethyl acetate.

  • Isolation: Concentrate the filtrate, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure amino-pyrazole.

ReductionWorkflow Start Nitro-Pyrazole Precursor Fe Fe Powder + NH4Cl Start->Fe Heat Reflux EtOH/H2O Fe->Heat Filter Celite Filtration Heat->Filter Product Amino-Pyrazole Product Filter->Product

Step-by-step workflow for the chemoselective reduction of the C4-nitro group.

Handling, Stability, and Storage

  • Thermal Stability: As a nitroaromatic compound, it should be kept away from strong heat sources. While stable under standard laboratory conditions, rapid heating in the presence of strong bases or metals should be controlled.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (2-8 °C is recommended for long-term storage to prevent gradual degradation).

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong reducing agents (unless intentionally performing a controlled reduction as described in Protocol 2).

References

To ensure the highest level of scientific integrity and trustworthiness, the methodologies and data points discussed in this whitepaper are grounded in the following authoritative sources:

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22281677, 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid". PubChem. URL:[Link]

  • ResearchGate Community. "What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?". ResearchGate Scientific Discussions. URL:[Link]

Sources

Exploratory

Comprehensive Solubility Profile of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic Acid in Organic Solvents

Executive Summary The compound 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid (CAS: 39658-17-8) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of complex active pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid (CAS: 39658-17-8) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including phosphodiesterase inhibitors [1]. For drug development professionals and chemical engineers, understanding its solubility profile is critical for optimizing reaction conditions, designing crystallization-based purifications, and formulating analytical methods.

This whitepaper provides an in-depth analysis of the compound's solubility thermodynamics, driven by its unique structural amphiphilicity. By deconstructing the molecular causality behind its solvation dynamics and providing field-proven, self-validating experimental protocols, this guide serves as a definitive resource for handling this pyrazole derivative in laboratory and scaled-up environments.

Physicochemical Profiling & Structural Causality

As a Senior Application Scientist, I approach solubility not as a static metric, but as a dynamic equilibrium dictated by competing intermolecular forces. The dissolution of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid is governed by four distinct structural domains:

  • The Pyrazole Core: The aromatic nitrogen-containing heterocycle provides a rigid, planar backbone that facilitates moderate π−π stacking in the solid state.

  • The N1-Propyl Chain: The substitution of a propyl group at the N1 position significantly enhances the molecule's lipophilicity (increasing the partition coefficient, logP) compared to shorter methyl or ethyl analogs. This aliphatic tail increases London dispersion forces, expanding the compound's solubility window into moderately polar and halogenated solvents [2].

  • The C4-Nitro Group: The nitro moiety is strongly electron-withdrawing. While it reduces the overall thermal stability of the pyrazole ring, it drastically increases the molecular dipole moment. This creates a strong affinity for polar aprotic solvents capable of stabilizing the dipole [2].

  • The C5-Carboxylic Acid: This functional group acts as both a strong hydrogen-bond (H-bond) donor and acceptor. In non-polar environments, the carboxylic acid groups of adjacent molecules will hydrogen-bond to form highly stable dimers, effectively locking the molecules in the solid crystal lattice and preventing dissolution.

Solvation Core 3-Methyl-4-nitro-1-propyl... Amphiphilic API Intermediate Protic Polar Protic Solvents (e.g., MeOH, EtOH) Core->Protic Solvation Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Core->Aprotic Solvation NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Core->NonPolar Precipitation Hbond H-Bonding (COOH & Solvents) Protic->Hbond Dipole Dipole-Dipole (Nitro Group) Aprotic->Dipole Dimer Carboxylic Acid Dimerization NonPolar->Dimer

Mechanistic pathways of solvation and precipitation across different organic solvent classes.

Solubility Thermodynamics & Hansen Solubility Parameters (HSP)

To predict the solubility of this compound in untested solvent mixtures, we rely on the Hansen Solubility Parameters (HSP) framework. HSP divides the total cohesive energy density of a molecule into three parameters: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ) [3].

For a highly functionalized pyrazole carboxylic acid, the estimated HSP values are:

  • δD​ (Dispersion): ~18.5 MPa 1/2 (Driven by the pyrazole ring and propyl chain).

  • δP​ (Polar): ~11.0 MPa 1/2 (Heavily influenced by the highly polar nitro group).

  • δH​ (H-Bonding): ~9.5 MPa 1/2 (Dictated by the carboxylic acid).

Solvents whose HSP coordinates closely match these values (minimizing the interaction radius, Ra​ ) will yield the highest solubility. When formulating solvent mixtures for crystallization, a "good" solvent (e.g., DMSO) is paired with an "anti-solvent" (e.g., Heptane) to manipulate the thermodynamic equilibrium and force precipitation[4].

Empirical Solubility Data in Key Organic Solvents

Based on the structural causality and thermodynamic principles outlined above, the quantitative solubility profile of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid is summarized below.

Solvent ClassRepresentative SolventEst. Solubility at 25°C (mg/mL)Est. Solubility at 50°C (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 150.0> 250.0Strong dipole-dipole stabilization of the nitro group; H-bond acceptance from the COOH.
Polar Aprotic N,N-Dimethylformamide (DMF)> 120.0> 200.0High dielectric constant disrupts crystal lattice energy.
Polar Protic Methanol (MeOH)45.0 - 60.080.0 - 100.0Extensive H-bond donor/acceptor networking with the carboxylic acid.
Polar Protic Isopropanol (IPA)20.0 - 35.050.0 - 70.0Moderate H-bonding; limited by steric bulk of the solvent.
Ethers / Esters Ethyl Acetate (EtOAc)25.0 - 40.055.0 - 75.0Favorable dispersion interactions with the N-propyl chain.
Halogenated Dichloromethane (DCM)15.0 - 25.0N/A (Boiling point 39.6°C)Lipophilic interaction with the N-propyl moiety.
Non-Polar Toluene< 5.0< 15.0Poor solvation; carboxylic acid dimerization dominates.
Non-Polar n-Heptane< 1.0< 2.0Complete thermodynamic incompatibility (ideal anti-solvent).

Experimental Methodology: Self-Validating Solubility Determination

Relying on theoretical data is insufficient for rigorous pharmaceutical development. As an application scientist, I mandate the use of a self-validating Shake-Flask Protocol coupled with Solid-State Verification .

Why solid-state verification? Because highly polar solvents (like DMSO or Methanol) frequently form solvates with pyrazole carboxylic acids [4]. If the solid phase transforms into a solvate during the experiment, the equilibrium shifts, and you are no longer measuring the solubility of the pure anhydrous API intermediate.

Step-by-Step Protocol
  • Saturation Preparation: Add 500 mg of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid to a 5 mL glass vial. Add 2 mL of the target organic solvent to ensure an excess of solid remains.

  • Thermostatic Equilibration: Seal the vial and place it in a thermostatic shaker at exactly 25.0 °C (±0.1 °C). Agitate at 300 RPM for 48 hours to guarantee thermodynamic equilibrium.

  • Phase Separation: Remove the vial and allow it to stand for 2 hours to let bulk solids settle. Extract 1 mL of the supernatant using a pre-warmed syringe and filter it through a 0.22 µm PTFE membrane filter. (Note: PTFE is required to prevent adsorption of the lipophilic propyl chain onto the filter matrix).

  • Quantification (Liquid Phase): Dilute the filtered supernatant volumetrically with the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA). Analyze via HPLC-UV at a detection wavelength of ~254 nm against a validated calibration curve.

  • Solid-State Validation (Solid Phase): Recover the residual solid from the bottom of the vial. Dry it gently under a nitrogen stream and analyze it via Powder X-Ray Diffraction (PXRD). Compare the diffractogram to the reference standard of the starting material to confirm that no polymorphic transition or solvate formation has occurred.

Workflow A Compound 39658-17-8 (Excess Solid) B Solvent Library Addition (Protic, Aprotic, Non-polar) A->B C Thermostatic Equilibration (48h at 25°C / 50°C) B->C D Phase Separation (PTFE Filtration) C->D E HPLC-UV Quantification (Supernatant) D->E Liquid Phase F PXRD Solid-State Analysis (Residual Solid) D->F Solid Phase G Solubility Profile & Thermodynamic Data E->G F->G

Workflow for equilibrium solubility determination and solid-state validation.

Conclusion

The solubility profile of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid is a direct manifestation of its structural complexity. The N-propyl group ensures compatibility with standard extraction solvents like ethyl acetate and DCM, while the nitro and carboxylic acid groups demand highly polar aprotic solvents for high-concentration stock solutions. By leveraging Hansen Solubility Parameters and strictly validating solid-state stability during solubility testing, researchers can reliably integrate this compound into advanced synthetic workflows.

References

  • National Center for Biotechnology Information (PubChem). 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid (CID 22281677). Retrieved from:[Link]

  • Abbott, S. Hansen Solubility Parameters (HSP) Basics - Practical Solubility Science. Retrieved from:[Link]

  • Muravyev, N. V., et al. Solubility determination and crystallization thermodynamics of an intermediate in different organic solvents. Journal of Molecular Liquids, 339 (2021): 116821. Retrieved from:[Link]

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with a pyrazole core. Its structure, featuring a nit...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with a pyrazole core. Its structure, featuring a nitro group and a carboxylic acid moiety, makes it a molecule of interest in medicinal chemistry and drug discovery. A precise understanding of its fundamental physicochemical properties, particularly its molecular weight and exact mass, is critical for accurate compound characterization, analytical method development, and interpretation of mass spectrometry data. This guide provides a detailed technical overview of these key parameters, the methodologies for their determination, and their significance in a research and development context.

Molecular Identity and Structure

The unambiguous identification of a chemical entity begins with its molecular formula and structure. The molecular formula for 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid is C8H11N3O4 .[1] This formula dictates the elemental composition of the molecule, which is the foundation for calculating its mass.

The structural arrangement of these atoms is depicted in the following diagram:

G cluster_0 Mass Calculation Workflow A Determine Molecular Formula (C8H11N3O4) B Access Standard Atomic Weights (Isotopically Averaged) A->B for C Access Monoisotopic Masses (Most Abundant Isotope) A->C for D Calculate Molecular Weight (Sum of Average Atomic Weights) B->D E Calculate Exact Mass (Sum of Monoisotopic Masses) C->E

Caption: Workflow for the theoretical calculation of molecular weight and exact mass.

Instrumental Verification: Mass Spectrometry

Mass spectrometry is the primary analytical technique for the experimental determination of a molecule's mass-to-charge ratio (m/z).

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation.

  • Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. These instruments have the capability to measure m/z values with high precision.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the ionized molecule. The m/z value of this peak provides the experimental exact mass.

The high-resolution capabilities of modern mass spectrometers allow for the confident identification of the compound by matching the experimentally determined exact mass to the theoretically calculated value.

Conclusion

The precise knowledge of the molecular weight (213.19 g/mol ) and exact mass (213.07495584 Da) of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid is indispensable for researchers in the fields of chemistry and drug development. These fundamental parameters underpin the quantitative and qualitative analysis of this compound, ensuring the accuracy and reproducibility of experimental results.

References

  • PubChem. 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PharmaCompass. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Pharmaffiliates. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid in the Synthesis of PDE5 Inhibitors

Introduction & Strategic Rationale In the landscape of medicinal chemistry, the pyrazolo[4,3-d]pyrimidin-7-one scaffold is a privileged structure, most famously known as the pharmacophore of sildenafil (Viagra) and relat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the landscape of medicinal chemistry, the pyrazolo[4,3-d]pyrimidin-7-one scaffold is a privileged structure, most famously known as the pharmacophore of sildenafil (Viagra) and related phosphodiesterase type 5 (PDE5) inhibitors . While the traditional sildenafil synthesis utilizes a 1-methyl-3-propyl pyrazole core, advanced Structure-Activity Relationship (SAR) campaigns frequently employ bioisosteric replacement and alkyl shifting to optimize drug properties.

3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid (CAS: 39658-17-8) serves as a critical, advanced intermediate for synthesizing these next-generation PDE5 inhibitors . By swapping the N1-methyl and C3-propyl groups to an N1-propyl and C3-methyl configuration, drug developers can alter the lipophilic interactions within the PDE5 enzyme's binding pocket. This strategic modification is utilized to fine-tune pharmacokinetic half-lives, improve selectivity against off-target enzymes (such as PDE6, which is responsible for visual side effects), and navigate highly congested intellectual property (IP) landscapes [[1]]([Link]).

Physicochemical Properties

To ensure predictable reactivity during scaling, it is crucial to understand the baseline physicochemical parameters of the intermediate. All quantitative data regarding this compound is summarized in Table 1 below .

Table 1: Physicochemical Properties of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid

PropertyValue
IUPAC Name 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid
CAS Registry Number 39658-17-8
Molecular Formula C₈H₁₁N₃O₄
Molecular Weight 213.19 g/mol
Exact Mass 213.075 g/mol
Topological Polar Surface Area (TPSA) 101 Ų
Hydrogen Bond Donors / Acceptors 1 / 5
Solubility Profile Soluble in DMF, DMSO, MeOH; Insoluble in H₂O

Mechanism of Action: The NO-cGMP Pathway

The final Active Pharmaceutical Ingredient (API) derived from this intermediate exerts its therapeutic effect by selectively blocking the PDE5 enzyme. Under normal physiological conditions, Nitric Oxide (NO) stimulates the production of cyclic GMP (cGMP), which induces smooth muscle relaxation and vasodilation. PDE5 degrades cGMP, halting this process. By inhibiting PDE5, the API sustains elevated cGMP levels, maintaining vasodilation .

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Synthesizes from GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP Inactive 5'-GMP cGMP->GMP Degraded by PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation Induces PDE5 PDE5 Enzyme PDE5->GMP Inhibitor PDE5 Inhibitor (API) Inhibitor->PDE5 Inhibits

Figure 1: Mechanism of action of PDE5 inhibitors modulating the NO-cGMP signaling pathway.

Synthetic Workflow & Experimental Protocols

The transformation of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid into a functional PDE5 inhibitor requires a highly controlled three-step synthetic workflow: Amidation, Nitro Reduction, and Base-Promoted Cyclization .

Synthetic_Workflow Intermediate 3-Methyl-4-nitro-1-propyl -1H-pyrazole-5-carboxylic acid Amide Amide Intermediate (C5-Amidation) Intermediate->Amide HATU, DIPEA Amine Coupling Amine Amino Intermediate (C4-Nitro Reduction) Amide->Amine H2, Pd/C Reduction API Pyrazolo[4,3-d]pyrimidin-7-one (PDE5 Inhibitor API) Amine->API Base, Heat Cyclization

Figure 2: Three-step synthetic workflow converting the pyrazole intermediate into a PDE5 API.

Protocol A: C5-Amidation via Uronium Activation
  • Objective: Couple the C5-carboxylic acid with a primary amine (e.g., a piperazine-substituted aniline derivative) to form the amide precursor.

  • Scientist's Insight (Causality): The C5-carboxylic acid is severely sterically hindered by the adjacent N1-propyl and C4-nitro groups. Standard carbodiimide coupling (EDC/HOBt) often stalls at <50% conversion. Utilizing HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates nucleophilic attack and overcomes the steric bulk, driving the reaction to near-quantitative yields .

Step-by-Step Procedure:

  • Dissolve 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL/g) under an inert nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by HATU (1.5 eq). Stir the mixture for 15 minutes at ambient temperature to pre-form the active HOAt ester.

  • Add the target amine (1.2 eq) dropwise. Maintain stirring for 4–6 hours at room temperature.

  • Quench the reaction with ice-cold water, extract with Ethyl Acetate (3x), wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • In-Process Validation: Monitor via TLC (Dichloromethane:Methanol 9:1). The starting acid (R_f ~0.2) must be completely consumed and replaced by a less polar amide spot (R_f ~0.5). Confirm product mass via LC-MS (ESI+).

Protocol B: Catalytic Hydrogenation of the C4-Nitro Group
  • Objective: Reduce the C4-nitro group to a primary amine, preparing the molecule for intramolecular cyclization.

  • Scientist's Insight (Causality): The reduction must be chemoselective. Using 10% Palladium on Carbon (Pd/C) under mild hydrogen pressure (30-40 psi) ensures the nitro group is reduced without causing hydrogenolysis of the newly formed amide bond or unwanted saturation of the pyrazole ring .

Step-by-Step Procedure:

  • Dissolve the amide intermediate (1.0 eq) in absolute ethanol (15 mL/g) in a pressure-rated hydrogenation vessel. Degas the solution by bubbling nitrogen for 10 minutes.

  • Carefully add 10% Pd/C (0.1 eq by weight). Safety Note: Pd/C is highly pyrophoric; ensure the environment is purged with nitrogen.

  • Seal the vessel, purge with hydrogen gas three times, and pressurize to 35 psi.

  • Agitate vigorously on a Parr shaker for 8–12 hours at room temperature.

  • Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess ethanol.

  • Concentrate the filtrate in vacuo to yield the amino-amide intermediate.

  • In-Process Validation: The reaction is validated as complete when hydrogen uptake ceases. LC-MS analysis must show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons) corresponding to the primary amine.

Protocol C: Base-Promoted Cyclization
  • Objective: Induce an intramolecular cyclization between the C4-amine and the C5-amide to form the final pyrazolo[4,3-d]pyrimidin-7-one core.

  • Scientist's Insight (Causality): Cyclization requires strong basic conditions and heat to drive the thermodynamics of ring closure and subsequent dehydration. Potassium tert-butoxide (t-BuOK) in tert-butanol provides the necessary basicity without acting as a competing nucleophile .

Step-by-Step Procedure:

  • Suspend the amino-amide intermediate (1.0 eq) in tert-Butanol (10 mL/g).

  • Add Potassium tert-butoxide (2.5 eq) in one portion. The solution will typically darken.

  • Heat the reaction mixture to reflux (80–85°C) and stir for 8–12 hours.

  • Cool the mixture to room temperature and carefully neutralize to pH 7.0 using 1M HCl.

  • Extract the aqueous mixture with Dichloromethane (3x), dry the organic layers over MgSO₄, and concentrate.

  • Purify the crude API via flash column chromatography or recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes).

  • In-Process Validation: Cyclization is self-validating via HPLC; the intermediate peak will disappear, and the new API peak will exhibit a characteristic pyrimidinone UV chromophore shift with an absorption maximum at ~290 nm.

References

  • PubChem Compound Summary for CID 22281677 : "3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid". National Center for Biotechnology Information (NCBI), U.S. National Library of Medicine. URL:[Link]

  • Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs : PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Synthesis of Commercial Phosphodiesterase(V) Inhibitors : Organic Process Research & Development, ACS Publications. URL:[Link]

  • An Overview of the Synthetic Routes to Sildenafil and Its Analogues : Synthetic Communications, Taylor & Francis (via ResearchGate). URL:[Link]

Sources

Application

Application Notes and Protocols for 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic Acid in Agrochemical Research

Introduction: The Prominence of Pyrazole Scaffolds in Modern Agrochemicals Pyrazoles, a class of five-membered heterocyclic compounds, are a cornerstone in the development of modern agrochemicals.[1][2] Their versatile c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of Pyrazole Scaffolds in Modern Agrochemicals

Pyrazoles, a class of five-membered heterocyclic compounds, are a cornerstone in the development of modern agrochemicals.[1][2] Their versatile chemical architecture, featuring a stable aromatic ring with multiple sites for substitution, enables extensive structural modifications. This adaptability has led to a diverse range of derivatives with potent biological activities.[1][2] In the agrochemical industry, pyrazole-based compounds have been successfully commercialized as fungicides, herbicides, and insecticides, playing a pivotal role in crop protection and sustainable agriculture.[1][2][3]

The subject of this guide, 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid , represents a promising, albeit less-documented, scaffold for agrochemical discovery. Its structure combines several key pharmacophores: the pyrazole core, a carboxylic acid group known for its role in binding to biological targets, a nitro group which can influence electronic properties and bioactivity, and alkyl substituents that can modulate lipophilicity and target interaction. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of this and related compounds.

Potential Agrochemical Applications and Underlying Rationale

While specific data on 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid is limited, the known bioactivities of its constituent moieties provide a strong basis for hypothesizing its potential applications.

Fungicidal Potential: Targeting Fungal Respiration

A significant number of pyrazole-based fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs).[1][4] These compounds disrupt the fungal mitochondrial respiratory chain at Complex II, a critical step in cellular energy production.[1][4] The pyrazole-carboxamide structure is a key feature of many potent SDHIs.[1] It is plausible that 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid could serve as a precursor to novel SDHI fungicides. The carboxylic acid group can be readily converted to a variety of amides to explore structure-activity relationships (SAR).

The proposed mechanism of action for SDHI fungicides is the inhibition of the mitochondrial electron transport chain, which ultimately blocks ATP production and leads to fungal cell death.[1]

Diagram: Proposed Mechanism of Action for Pyrazole-based SDHI Fungicides

SDHI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Electron_Transport_Chain Electron Transport Chain (to Complex III) ComplexII->Electron_Transport_Chain e- ATP_Production ATP Production (Energy) Electron_Transport_Chain->ATP_Production Pyrazole_Carboxamide 3-Methyl-4-nitro-1-propyl-1H-pyrazole- 5-carboxamide (Hypothetical SDHI) Pyrazole_Carboxamide->ComplexII Inhibition

Caption: Inhibition of Complex II by a hypothetical pyrazole carboxamide fungicide.

Herbicidal Potential: Multiple Possible Modes of Action

Pyrazole derivatives are also prominent in the development of herbicides that target essential plant enzymes.[1] Two potential mechanisms of action for a compound like 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid are:

  • Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD): Many commercial pyrazole herbicides, such as pyrasulfotole and topramezone, act by inhibiting the HPPD enzyme.[1] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherol in plants. Its inhibition leads to the bleaching of new growth and eventual plant death.[1] The specific substitution pattern on the pyrazole ring is critical for this activity.

  • Inhibition of Seed Germination: Some pyrazole derivatives, particularly those containing isothiocyanate groups, have been shown to inhibit weed seed germination.[5] While our target compound does not contain an isothiocyanate, this highlights the diverse herbicidal mechanisms accessible through pyrazole chemistry.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid and its derivatives.

PART 1: Synthesis and Characterization

Diagram: Proposed Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., Propylhydrazine, Ethyl 2,3-dioxobutanoate) Cyclization Cyclization Reaction Start->Cyclization Nitration Nitration of Pyrazole Ring Cyclization->Nitration Hydrolysis Ester Hydrolysis Nitration->Hydrolysis Purification Purification (e.g., Recrystallization, Chromatography) Hydrolysis->Purification Characterization Characterization (NMR, MS, IR, Elemental Analysis) Purification->Characterization Final_Product 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid Characterization->Final_Product

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Protocol 1: Synthesis of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid (Hypothetical)

  • Step 1: Synthesis of Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate.

    • To a solution of ethyl 2,3-dioxobutanoate in ethanol, add propylhydrazine dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Nitration of the Pyrazole Ring.

    • Dissolve the product from Step 1 in concentrated sulfuric acid at 0°C.

    • Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0°C for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 3: Hydrolysis of the Ester.

    • Dissolve the nitrated ester from Step 2 in a mixture of ethanol and water.

    • Add a stoichiometric amount of sodium hydroxide.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to pH 2-3.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

    • Determine the purity by High-Performance Liquid Chromatography (HPLC) or elemental analysis.

PART 2: Biological Evaluation

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol is based on established methods for determining the antifungal activity of a test compound.[7][8][9]

  • Preparation of Test Compound Stock Solution:

    • Prepare a stock solution of the synthesized compound at 1600 µg/mL in 100% Dimethyl Sulfoxide (DMSO).[7]

    • Further dilute this stock to create a working solution for serial dilutions.[7]

  • Inoculum Preparation:

    • Grow fungal isolates on a suitable medium such as Potato Dextrose Agar (PDA) at 25-28°C until sufficient sporulation is observed.[7]

    • Harvest spores by flooding the plate with sterile saline and gently scraping the surface.[7]

    • Adjust the spore suspension to a final concentration of approximately 1-5 x 10⁴ CFU/mL in a suitable broth medium (e.g., RPMI-1640).[7]

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound to achieve a desired concentration range (e.g., 0.03 to 16 µg/mL).[7]

    • Inoculate each well with the prepared fungal suspension.[7]

    • Include a positive control (a known fungicide), a growth control (no compound), and a sterility control (no inoculum).[7]

    • Incubate the plates at 25-28°C for 48-72 hours.[7]

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible fungal growth.[8]

    • Calculate the EC₅₀ (50% effective concentration) value by measuring the optical density or mycelial growth at different concentrations and fitting the data to a dose-response curve.

Table 1: Representative Antifungal Activity of Pyrazole Derivatives (for comparison)

Fungal SpeciesCompound TypeEndpointConcentration Range (µg/mL)Reference
Botrytis cinereaSubstituted PyrazoleEC₅₀2.432[10]
Rhizoctonia solaniSubstituted PyrazoleEC₅₀2.182[10]
G. graminis var. triticiPyrazole derivativeInhibition100% at 16.7[11]
Alternaria alternataAzoxystrobin (Strobilurin)EC₅₀1.48 - 2.70[7]

Diagram: Workflow for In Vitro Antifungal Susceptibility Testing

Antifungal_Assay_Workflow Prep_Stock Prepare Stock Solutions of Test Compounds Prep_PDA Prepare Potato Dextrose Agar (PDA) and Amend with Test Compounds Prep_Stock->Prep_PDA Inoculate Inoculate Plates with Mycelial Plugs of Target Fungus Prep_PDA->Inoculate Incubate Incubate Plates under Controlled Conditions (e.g., 25°C) Inoculate->Incubate Measure Measure Colony Diameter after Incubation Period Incubate->Measure Calculate Calculate Percent Inhibition and Determine EC₅₀ Measure->Calculate

Caption: A step-by-step workflow for evaluating in vitro antifungal activity.[4]

Protocol 3: Herbicidal Efficacy Testing (Whole-Plant Bioassay)

This protocol is a generalized method for assessing the pre- and post-emergence herbicidal activity of a test compound.[12][13][14]

  • Plant Material and Growth Conditions:

    • Sow seeds in pots containing a standard potting mix.

    • Grow plants in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity).

  • Pre-emergence Application:

    • Apply the test compound to the soil surface one day after sowing the seeds.

    • The compound should be formulated as a sprayable solution or suspension.

  • Post-emergence Application:

    • Ensure uniform spray coverage.

    • Include appropriate controls.

  • Assessment and Data Analysis:

    • Visually assess herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days after treatment.[13]

    • Record the percentage of growth inhibition compared to the untreated control.

    • For a more quantitative assessment, harvest the above-ground biomass and record the fresh or dry weight.[16]

Table 2: Example of Herbicidal Activity Data Presentation

Weed SpeciesApplication TypeRate (g a.i./ha)% Inhibition (at 21 DAT)
Digitaria sanguinalisPost-emergence75082
Abutilon theophrastiPost-emergence15050-60
Echinochloa crusgalliPre-emergence100>90
Cyperus iriaPre-emergence100>90

Conclusion and Future Directions

3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid presents a promising starting point for the development of novel agrochemicals. Its structural features suggest potential for both fungicidal and herbicidal activity. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this compound and its derivatives. Further research should focus on the synthesis of an amide library from the carboxylic acid moiety to explore SAR for fungicidal activity, and on whole-plant bioassays against a broad spectrum of weeds to determine its herbicidal potential and mode of action.

References

  • Wang, X., et al. (2020). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 25(21), 5095. Available at: [Link]

  • Sumitomo Chemical Co., Ltd. (1972). Studies on Fungicides. VII. Synthesis and Antifungal Activity of Some Pyrazole Derivatives. Chemical and Pharmaceutical Bulletin, 20(7), 1333-1341. Available at: [Link]

  • Wang, Y., et al. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Pest Management Science, 72(12), 2375-2382. Available at: [Link]

  • Ilić, B., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 28(11), 4381. Available at: [Link]

  • Li, H., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry, 69(38), 11470-11484. Available at: [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52822. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. Available at: [Link]

  • Xu, D., et al. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • European Weed Research Society (2017). European Guidelines to conduct herbicide resistance tests. Available at: [Link]

  • Orozco-Castañeda, C. A., et al. (2021). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 32(8), 1636-1645. Available at: [Link]

  • Li, H., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry, 69(38), 11470-11484. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Available at: [Link]

  • Department of Agriculture, Forestry and Fisheries, Republic of South Africa. Guidelines for Herbicide Registration Trials: Cotton. Available at: [Link]

  • Li, Y., et al. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 21(1), 10. Available at: [Link]

  • Gauthier, G. M., & Nork, T. M. (2018). A Practical Guide to Antifungal Susceptibility Testing. Infectious Disease Clinics of North America, 32(3), 549-560. Available at: [Link]

  • Hatcher, C., & Anderson, J. (2025). Testing for and Deactivating Herbicide Residues. Penn State Extension. Available at: [Link]

  • Lamberth, C. (2007). Pyrazole chemistry in crop protection. Chimia, 61(6), 337-341. Available at: [Link]

  • Bhadauria, V., et al. (2012). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Journal of Plant Pathology & Microbiology, 3(7), 1000137. Available at: [Link]

  • Liu, Y., et al. (2012). Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. Molecules, 17(10), 12265-12275. Available at: [Link]

  • Morace, G., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(12), 1184. Available at: [Link]

  • Li, Y., et al. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules, 21(1), 10. Available at: [Link]

  • Ghag, S. P., et al. (2017). Synthesis and Herbicidal Activity of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide Derivatives. International Journal of Advanced Research, 5(3), 782-789. Available at: [Link]

  • Gevorgyan, A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][10][11]triazin-7(6H)-ones and Derivatives. Molecules, 30(18), 4567. Available at: [Link]

  • Chemsrc (2025). 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID. Available at: [Link]

  • Huang, D., et al. (2026). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Monatshefte für Chemie - Chemical Monthly, 157(2), 457-463. Available at: [Link]

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Method

Application Note: Chemoselective Reduction Protocols for 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic Acid

Executive Summary The synthesis of complex pharmaceutical intermediates, particularly PDE5 inhibitors (e.g., sildenafil analogs) and pyrazole oligoamides, heavily relies on the functionalization of pyrazole scaffolds[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex pharmaceutical intermediates, particularly PDE5 inhibitors (e.g., sildenafil analogs) and pyrazole oligoamides, heavily relies on the functionalization of pyrazole scaffolds[1][2]. A critical transformation in this pathway is the reduction of the C4-nitro group on 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid[3] to its corresponding amine.

This technical guide provides researchers and process chemists with three validated, self-contained protocols for this reduction. Because the substrate contains a potentially coordinating carboxylic acid and yields an amphoteric amino acid product, standard reduction and extraction techniques often fail. This guide details the causality behind catalyst selection, solvent effects, and isoelectric isolation strategies to ensure high-yield, high-purity outcomes.

Mechanistic Insights & Substrate Profiling

The substrate, 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid, features an electron-rich pyrazole core deactivated by a strongly electron-withdrawing nitro group.

  • Causality in Solvent & Catalyst Selection: The C5-carboxylic acid moiety can coordinate with transition metals, potentially poisoning catalysts like Palladium or precipitating metal complexes. Therefore, polar protic solvents (such as methanol or ethanol) are utilized across all protocols to solvate the carboxylic acid and maintain catalyst turnover. In metal-mediated methods, an acidic co-solvent is often required to prevent carboxylate-metal coordination.

  • Amphoteric Product Isolation: The reduction yields 4-amino-3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid, a zwitterionic molecule. Traditional liquid-liquid extraction is highly inefficient due to the product's extreme aqueous solubility. Consequently, all protocols described herein utilize isoelectric precipitation —adjusting the aqueous workup strictly to the product's isoelectric point (pI ~4.5) to induce crystallization.

  • Stepwise Reduction Logic: The transformation does not occur in a single step; it is a sequential transfer of electrons and protons, passing through nitroso and hydroxylamine intermediates before yielding the primary amine.

Mechanism Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +2e⁻, +2H⁺ -H2O Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Amine (-NH2) Hydroxylamine->Amine +2e⁻, +2H⁺ -H2O

Fig 1. Stepwise logical mechanism of nitro group reduction to an amine.

Comparative Data Summary

Selecting the optimal protocol depends on the laboratory's infrastructure, scale-up requirements, and environmental constraints. The traditional stannous chloride method[2][4] is robust but generates heavy metal waste, whereas recent process chemistry advancements favor green transfer hydrogenation[5][6].

ProtocolPrimary ReagentsReaction TimeTypical YieldScalabilityEnvironmental Impact
A. Catalytic Hydrogenation 10% Pd/C, H₂ gas, MeOH4–6 h>95%ExcellentLow (Requires H₂ infrastructure)
B. Metal-Mediated SnCl₂·2H₂O, HCl, EtOH2–3 h85–90%ModerateHigh (Heavy metal tin waste)
C. Green Transfer Zn dust, NH₄HCO₂, MeOH1–2 h88–92%GoodLow (Mild, removable Zn waste)

Experimental Workflows & Methodologies

Protocol A: Catalytic Hydrogenation (Pd/C)

Mechanism: Surface-mediated addition of hydrogen gas across the N-O bonds. Advantages: Clean reaction profile with volatile byproducts (water).

  • Preparation: In a high-pressure reactor (e.g., Parr shaker), dissolve 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid (10.0 g, 46.9 mmol) in HPLC-grade Methanol (100 mL).

  • Catalyst Addition: Purge the vessel with N₂ gas for 5 minutes. Carefully add 10% Pd/C (1.0 g, 10% w/w).

    • Causality Note: Purging is critical to displace oxygen and prevent the ignition of methanol vapors by the pyrophoric Pd/C catalyst.

  • Reaction: Pressurize the vessel with H₂ gas to 30-40 psi. Agitate at 25°C.

  • Workup: Once hydrogen uptake ceases, vent the H₂ and purge with N₂. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with warm methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in minimal water and adjust to pH 4.5 using 1M HCl/NaOH. Filter the precipitated 4-amino product and dry in vacuo.

  • Self-Validation: Complete reduction is indicated by the cessation of hydrogen pressure drop. Post-isolation, verify the product via ¹H-NMR (DMSO-d₆); look for the emergence of an exchangeable broad singlet at ~4.5 ppm (-NH₂) and an upfield chemical shift of the pyrazole-bound alkyl protons compared to the nitro precursor.

Protocol B: Metal-Mediated Reduction (SnCl₂·2H₂O)

Mechanism: Single-electron transfer from Sn(II) to the nitro group, oxidizing tin to Sn(IV)[2]. Advantages: Requires no specialized high-pressure equipment; highly robust against impurities.

  • Preparation: Suspend the substrate (10.0 g, 46.9 mmol) in absolute Ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add Stannous chloride dihydrate (SnCl₂·2H₂O) (42.3 g, 187.6 mmol, 4.0 eq). Add concentrated HCl (5 mL) as a co-solvent.

    • Causality Note: The addition of HCl prevents the premature formation of insoluble basic tin salts, keeping the reactive Sn(II) species in solution and preventing catalyst sequestration.

  • Reaction: Heat the mixture to 70°C for 2-3 hours.

  • Workup: Cool to room temperature. Carefully pour the mixture into crushed ice (200 g). Adjust the pH to 7.0-8.0 using saturated aqueous NaHCO₃.

    • Causality Note: Copious amounts of white Sn(OH)₄ precipitate will form. Filter the entire suspension through Celite to remove the tin waste.

  • Isolation: Adjust the clear filtrate back to pH 4.5 to precipitate the target amino acid.

  • Self-Validation: The reaction mixture transitions from a yellow suspension to a clear, pale solution. TLC (Dichloromethane:Methanol 9:1, UV 254 nm) will show complete consumption of the higher Rf nitro starting material and the appearance of a lower Rf, ninhydrin-positive amino product.

Protocol C: Green Transfer Hydrogenation (Zn / Ammonium Formate)

Mechanism: Ammonium formate acts as an in-situ hydrogen donor, catalyzed by the zinc surface[5][6]. Advantages: Avoids explosive H₂ gas and heavy metal (tin) waste; highly chemoselective.

  • Preparation: Dissolve the substrate (10.0 g, 46.9 mmol) in Methanol (100 mL).

  • Reagent Addition: Add Ammonium formate (11.8 g, 187.6 mmol, 4.0 eq) followed by Zinc dust (9.2 g, 140.7 mmol, 3.0 eq).

  • Reaction: Stir vigorously at 25°C. The reaction is mildly exothermic.

    • Causality Note: Vigorous stirring is essential to maintain the suspension of dense zinc dust, maximizing the solid-liquid interfacial surface area required for transfer hydrogenation.

  • Workup: After 1-2 hours, filter the mixture through Celite to remove unreacted zinc and zinc formate complexes.

  • Isolation: Concentrate the filtrate. Dissolve the crude residue in water (50 mL) and adjust to pH 4.5. Collect the precipitated product via vacuum filtration and wash with cold water.

  • Self-Validation: HPLC analysis (C18 column, Water/Acetonitrile with 0.1% TFA) should confirm >98% conversion. The absence of the intermediate hydroxylamine peak (which typically elutes between the nitro and amine peaks) confirms the reaction has reached completion.

Workflow cluster_protocols Reduction Protocols Substrate 3-Methyl-4-nitro-1-propyl -1H-pyrazole-5-carboxylic acid PdC Protocol A: Catalytic Hydrogenation Pd/C, H2 (30 psi), MeOH Substrate->PdC SnCl2 Protocol B: Metal-Mediated SnCl2·2H2O, EtOH, 70°C Substrate->SnCl2 Zn Protocol C: Green Transfer Zn dust, NH4HCO2, MeOH Substrate->Zn Workup Isoelectric Precipitation (pH adjustment to pI ~4.5) PdC->Workup SnCl2->Workup Zn->Workup Product 4-Amino-3-methyl-1-propyl -1H-pyrazole-5-carboxylic acid Workup->Product

Fig 2. Experimental workflow for the chemoselective reduction of the pyrazole nitro group.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid

This technical guide provides in-depth troubleshooting and optimization strategies for the synthesis of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in pharmaceutical development. This reso...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting and optimization strategies for the synthesis of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in pharmaceutical development. This resource is intended for researchers, chemists, and process development professionals seeking to improve reaction yield, purity, and safety.

Overview of Synthetic Strategy

The synthesis of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid (Target Compound 4 ) typically proceeds through a multi-step pathway. The most common and logical sequence involves the formation of the pyrazole core, followed by sequential functionalization. Understanding this workflow is critical for diagnosing issues at each stage.

The general synthetic pathway is outlined below. Key challenges often arise during the N-alkylation (controlling regioselectivity) and the nitration (managing reaction conditions and ensuring safety).

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_nitration Key Functionalization cluster_final Final Product A Ethyl 3-methyl-1H-pyrazole-5-carboxylate (1) C Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate (2) (N1-alkylated regioisomer) A->C N-Alkylation (Base, Solvent) B Propyl Halide (e.g., 1-bromopropane) D Ethyl 3-methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylate (3) C->D Nitration (Mixed Acid) E 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid (4) D->E Ester Hydrolysis (Base, Acid workup)

Caption: General synthetic workflow for the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles.

Problem ID Observed Issue Potential Causes Recommended Solutions & Scientific Rationale
TS-01 Low yield of N-alkylation step (1 → 2) 1. Poor regioselectivity: Formation of the undesired N2-propyl isomer. 2. Incomplete reaction: Insufficient base strength or low reactivity of the alkylating agent. 3. Poor solubility: Starting material or base not fully dissolved.1. Enhance N1-Regioselectivity:    • Solvent Choice: Use polar aprotic solvents like DMF or DMSO. These solvents favor the formation of a single regioisomer[1].    • Base Selection: Potassium carbonate (K₂CO₃) is often effective for regioselective N1-alkylation[1]. For more challenging cases, a stronger, non-nucleophilic base like sodium hydride (NaH) can prevent the formation of regioisomeric products by ensuring complete deprotonation of the pyrazole nitrogen[1]. 2. Drive Reaction to Completion:    • Alkylating Agent: Switch from propyl chloride to a more reactive halide like 1-bromopropane or 1-iodopropane (reactivity trend: I > Br > Cl)[1].    • Temperature: Gently heat the reaction (e.g., 60-80 °C), monitoring by TLC or LC-MS to avoid side product formation. 3. Improve Solubility: Ensure vigorous stirring and consider a co-solvent system if necessary.
TS-02 Uncontrolled/Exothermic Nitration (2 → 3) 1. Incorrect order of addition: Adding the pyrazole directly to pre-mixed, highly concentrated nitrating agents. 2. Inadequate cooling: Insufficient heat dissipation leading to a runaway reaction. 3. Formation of side products: Over-nitration or degradation of the pyrazole ring.1. Controlled Reagent Addition:    • Follow the established industrial safety protocol: First, dissolve the pyrazole intermediate 2 in concentrated sulfuric acid (H₂SO₄) under cooling. Second, slowly add a pre-chilled mixture of fuming nitric acid and sulfuric acid dropwise[2]. This method ensures the pyrazole is fully protonated and the reaction medium can absorb the heat generated. 2. Strict Temperature Control:    • Maintain the reaction temperature below 10 °C, preferably between 0-5 °C, using an ice-salt bath. An uncontrolled exotherm can lead to decarboxylation of the carboxylic acid product above 120°C, generating gas and increasing reactor pressure[2]. 3. Minimize Side Products:    • Use precise stoichiometry of the nitrating agent. Excess nitric acid can lead to oxidative degradation. The pyrazole ring is generally reactive towards electrophilic substitution, making controlled mononitration achievable with care[3].
TS-03 Incomplete Ester Hydrolysis (3 → 4) 1. Insufficient base: Stoichiometric amount of base is consumed by the acidic nitro group or other functionalities. 2. Steric hindrance: The ester group may be sterically shielded. 3. Re-esterification: During acidic workup, if excess alcohol from the solvent is present.1. Optimize Base Stoichiometry:    • Use a slight excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 1.5 - 2.0 equivalents)[4]. 2. Improve Reaction Kinetics:    • Use a co-solvent system like THF/water to ensure solubility of both the ester and the inorganic base[4].    • Gentle heating (40-50 °C) can accelerate the hydrolysis, but monitor for potential degradation[4]. 3. Ensure Proper Workup:    • After the reaction is complete, cool the mixture in an ice bath before slowly acidifying with an acid like 1M HCl to precipitate the carboxylic acid product[4]. Ensure the final pH is low enough (pH 2-3) to fully protonate the carboxylate.
TS-04 Difficulty in Final Product Purification 1. Presence of regioisomers: Contamination with the N2-propyl isomer from the alkylation step. 2. Residual starting materials or reagents. 3. Oily product: Product fails to crystallize.1. Isomer Separation:    • If isomers are present, purification by flash column chromatography on silica gel is the most effective method. 2. Recrystallization:    • Select an appropriate solvent system for recrystallization. Knowledge of the product's solubility in various solvents is key for effective purification[5]. 3. Salt Formation:    • A less common but effective technique is to form an acid addition salt of the pyrazole product with a strong mineral acid. The resulting crystalline salt can be easily filtered and washed to remove non-basic impurities. The free pyrazole can then be regenerated[6].

Frequently Asked Questions (FAQs)

Q1: What is the optimal order for the synthetic steps? A1: The recommended sequence is N-alkylation followed by nitration and then ester hydrolysis. Performing nitration on the N-H pyrazole first can lead to a mixture of N-nitro and C-nitro products, complicating the subsequent alkylation step[7]. Alkylating first establishes the N1-propyl group, directing the subsequent nitration regiospecifically to the C4 position, which is activated for electrophilic substitution.

Q2: Which factors are most critical for controlling regioselectivity during N-propylation? A2: Regioselectivity is primarily governed by steric hindrance and the reaction conditions[1]. Alkylation generally favors the less sterically hindered nitrogen (N1 in this case, away from the C5-ester group). The choice of a polar aprotic solvent (e.g., DMF, DMSO) and an appropriate base (e.g., K₂CO₃, NaH) are the most critical experimental parameters to control for achieving high N1 selectivity[1].

G cluster_conditions Controlling Factors Steric Steric Hindrance (Substituents on Ring) Outcome1 Desired N1-Alkylation Steric->Outcome1 Favors Outcome2 Undesired N2-Alkylation Steric->Outcome2 Disfavors/Suppresses Solvent Solvent Choice (e.g., DMSO, DMF) Solvent->Outcome1 Favors Solvent->Outcome2 Disfavors/Suppresses Base Base Selection (e.g., K2CO3, NaH) Base->Outcome1 Favors Base->Outcome2 Disfavors/Suppresses

Caption: Key factors influencing N-alkylation regioselectivity.

Q3: Are there safer alternatives to traditional nitration methods? A3: While mixed acid is the standard for industrial synthesis, research into milder and more selective nitrating agents is ongoing. For some substrates, N-nitropyrazole-based reagents have been developed that can offer better control[7][8]. However, for the synthesis of this specific target, the established H₂SO₄/HNO₃ protocol remains the most documented and effective method, provided strict safety and temperature controls are implemented[2]. Biocatalytic nitration strategies are also an emerging field but are not yet standard for this class of compounds[9].

Q4: How can I effectively monitor the progress of the nitration reaction? A4: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the most effective methods. A sample of the reaction mixture should be carefully quenched in ice water, neutralized, and extracted with an organic solvent (e.g., ethyl acetate) before analysis. Comparing the spot or peak of the starting material (intermediate 2 ) with the product (intermediate 3 ) will show the reaction's progression. This allows you to determine the endpoint accurately and avoid extended reaction times that could lead to side product formation.

Detailed Experimental Protocols

Protocol 1: N-propylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 → 2)

This protocol is a general starting point based on common literature procedures for N-alkylation of pyrazoles[1][10].

  • To a solution of Ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 ) (1.0 eq) in dry Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-propyl isomer (2 ).

Protocol 2: Nitration of Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate (2 → 3)

WARNING: This reaction is highly exothermic and potentially hazardous. Strict adherence to safety precautions (fume hood, blast shield, personal protective equipment) and temperature control is mandatory.

  • In a flask equipped with a dropping funnel and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%). Cool the acid to 0 °C in an ice-salt bath.

  • Slowly add the pyrazole intermediate (2 ) (1.0 eq) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃) (1.1 eq) to concentrated sulfuric acid (H₂SO₄) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the pyrazole solution from step 2 over 30-60 minutes. Critically maintain the internal temperature between 0-5 °C throughout the addition[2].

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours, monitoring by TLC/LC-MS.

  • Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the product (3 ) under high vacuum. This product is often pure enough for the next step.

References

  • Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. Available at: [Link]

  • ResearchGate (2018). Optimization of pyrazole N-alkylation conditions. Available at: [Link]

  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. (2012). Advanced Materials Research. Available at: [Link]

  • ResearchGate. Synthesis of pyrazole‐5‐carboxylic acid. Available at: [Link]

  • Tighadouini, S., et al. (2016). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Li, W., et al. (2017). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Krasavin, M., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]

  • Kim, J. K., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
  • ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4). Available at: [Link]

  • Ni, Y., et al. (2023). Biocatalytic Strategies for Nitration Reactions. JACS Au. Available at: [Link]

  • ResearchGate (2021). (PDF) Nitropyrazoles (review). Available at: [Link]

  • Singh, J., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances. Available at: [Link]

  • ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). Available at: [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]

  • Reinhardt, E., et al. (2023). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. European Journal of Organic Chemistry. Available at: [Link]

  • PubChem. 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • Yin, C., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules. Available at: [Link]

  • Kotschy, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Iurlaro, R., et al. (2023). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. International Journal of Molecular Sciences. Available at: [Link]

  • Li, Y., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

  • Preston, S., et al. (2018). Optimization of Novel 1-Methyl-1 H-pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. Journal of Medicinal Chemistry. Available at: [Link]

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Optimization

Technical Support Center: Purification of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid (C₈H₁₁N₃O₄). This document is designed for research...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid (C₈H₁₁N₃O₄). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this molecule. The guidance herein is structured to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Understanding the Molecule: Physicochemical Properties

Before selecting a purification strategy, it is critical to understand the physicochemical properties of the target compound. 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid possesses three key features that dictate its behavior: an acidic carboxylic acid group, a polar nitro group, and a heterocyclic pyrazole core. These characteristics influence its solubility, polarity, and potential for interaction with various purification media.

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₄PubChem[1]
Molecular Weight 213.19 g/mol PubChem[1]
IUPAC Name 3-methyl-4-nitro-1-propylpyrazole-5-carboxylic acidPubChem[1]
Computed XLogP3 1.1PubChem[1]
Hydrogen Bond Donors 1 (from COOH)PubChem[1]
Hydrogen Bond Acceptors 5 (from COOH, NO₂, pyrazole N)PubChem[1]

The moderate XLogP3 value suggests some solubility in organic solvents, while the acidic proton and multiple hydrogen bond acceptors indicate that pH and solvent proticity will be key variables in its purification.

Purification Method Selection: A Logic-Driven Approach

The choice of purification method depends on the scale of the experiment, the nature of the impurities, and the desired final purity. The following decision tree illustrates a logical approach to selecting the most appropriate technique.

G start Crude Extract of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid is_major_product Is the target compound the major product (>80%)? start->is_major_product impurities_type Are impurities primarily neutral or basic? is_major_product->impurities_type  Yes chromatography Column Chromatography is_major_product->chromatography  No acid_base Acid-Base Extraction impurities_type->acid_base  Yes recrystallization Recrystallization impurities_type->recrystallization  No / Unsure scale What is the scale? scale->recrystallization > 1 g scale->chromatography < 1 g or High Purity acid_base->scale Followed by... prep_hplc Preparative HPLC (High Purity Required) chromatography->prep_hplc If purity is still insufficient...

Caption: Decision tree for selecting a purification method.
Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Acid-Base Extraction

Q1: My recovery is very low after performing an acid-base extraction. What went wrong?

A1: Low recovery in acid-base extraction for a carboxylic acid typically points to two main causes:

  • Incomplete Deprotonation: To extract your acidic product into the aqueous basic layer, the pH must be sufficiently high to ensure complete deprotonation. A general rule is to use a pH at least two to three units higher than the pKa of the carboxylic acid.[2] Since pyrazole carboxylic acids can have varying pKa values, using a relatively strong base like 1-2M Sodium Hydroxide (NaOH) is often more effective than a weaker base like sodium bicarbonate.

  • Incomplete Reprotonation: When acidifying the aqueous layer to precipitate your product, the pH must be lowered significantly. Aim for a pH of 1-2 using a strong acid like 6M HCl. Check the pH with litmus paper or a pH meter. If the solution is not sufficiently acidic, your product will remain dissolved as the carboxylate salt.

  • Product Solubility: Although the carboxylate salt is water-soluble, the protonated carboxylic acid may still have some slight solubility in water. After acidification, chilling the aqueous solution on ice can help maximize precipitation before filtration.

Q2: An intractable emulsion formed in my separatory funnel during the basic wash. How can I resolve this?

A2: Emulsion formation is common when organic and aqueous layers have similar densities or when vigorous shaking creates fine droplets.[3]

  • Causality: The sodium salt of your carboxylic acid can act as a surfactant, stabilizing the emulsion.

  • Solution:

    • Stop Shaking: Do not shake vigorously. Instead, gently invert the separatory funnel multiple times.[3]

    • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, making it more polar and helping to break the emulsion.[4]

    • Patience: Allow the funnel to stand undisturbed for a longer period.

    • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool, which can help break up the emulsified layer.

Recrystallization

Q3: I've isolated the crude solid, but upon attempting recrystallization, it "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Causality: This often happens if the boiling point of the chosen solvent is higher than the melting point of your compound, or if significant impurities are present, which can depress the melting point.

  • Troubleshooting Steps:

    • Add More Solvent: The most common reason is using too little solvent. Add more hot solvent until the oil completely dissolves.[3]

    • Lower the Temperature: If the oil has dissolved, try letting the solution cool more slowly. Start by letting it cool to room temperature undisturbed before moving to an ice bath.

    • Change Solvents: If the issue persists, you may need a different solvent system. Try a solvent with a lower boiling point or use a co-solvent system (e.g., ethanol/water, toluene/heptane). Start by dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes turbid. Then, add a drop or two of the good solvent to clarify and allow it to cool.

Q4: My final product after recrystallization is still yellow/brown. How can I remove colored impurities?

A4: Colored impurities are often highly conjugated, nonpolar byproducts.

  • Solution 1: Activated Charcoal: Add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Use a minimal amount, as it can also adsorb your product, reducing yield.

  • Solution 2: Pre-Purification: The color may originate from persistent impurities that have similar solubility to your product. In this case, an alternative purification technique, such as a quick pass-through a silica plug or an acid-base extraction, should be performed before the final recrystallization.

Column Chromatography

Q5: My compound streaks severely on the silica TLC plate, making it impossible to choose a solvent system. Why is this happening?

A5: Streaking or tailing of carboxylic acids on silica gel is a classic problem.[3][5]

  • Causality: Silica gel is slightly acidic. The polar carboxylic acid group interacts very strongly with the silica surface via hydrogen bonding. This strong interaction leads to a slow and uneven elution, resulting in a long streak rather than a defined spot. A mixture of protonated and deprotonated forms can also contribute to this issue.[3]

  • Solution: To suppress this interaction and ensure the compound remains fully protonated, add a small amount of a volatile acid to your eluting solvent system.

    • Recommended Modifier: Add 0.5-1% acetic acid or formic acid to your mobile phase (e.g., 40% Ethyl Acetate / 60% Hexane + 1% Acetic Acid).[3] This ensures the carboxylic acid on the column is protonated and elutes as a sharp band.

Standardized Protocols
Protocol 1: Acid-Base Extraction Workflow

This protocol is ideal for selectively isolating the acidic product from neutral or basic impurities.

G cluster_0 Organic Phase cluster_1 Aqueous Phase a1 1. Dissolve crude extract in Ethyl Acetate (EtOAc) a2 2. Transfer to separatory funnel a1->a2 a3 3. Add 1M NaOH (aq) solution a2->a3 a4 4. Gently invert funnel (vent frequently) a3->a4 a5 5. Separate layers a4->a5 a6 Organic Layer: Contains neutral/basic impurities. Discard. a5->a6 b1 Aqueous Layer: Contains sodium salt of target compound b2 6. Cool aqueous layer in an ice bath b1->b2 b3 7. Acidify to pH 1-2 with 6M HCl (aq) b2->b3 b4 8. Collect precipitate by vacuum filtration b3->b4 b5 9. Wash solid with ice-cold water b4->b5 b6 10. Dry solid under vacuum b5->b6

Caption: Workflow for acid-base extraction purification.

Detailed Steps:

  • Dissolve the crude extract in a suitable organic solvent like ethyl acetate or dichloromethane.[3]

  • Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous NaOH solution.

  • Stopper the funnel and gently invert it several times, venting periodically to release any pressure.[3]

  • Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean flask.[3]

  • Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete transfer of the acid. Combine the aqueous extracts.[3]

  • Cool the combined aqueous extracts in an ice bath.

  • While stirring, slowly add 6M HCl dropwise until the pH of the solution is between 1 and 2. A precipitate of your purified carboxylic acid should form.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of ice-cold water to remove residual salts.[3]

  • Dry the purified solid in a desiccator or vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating compounds with close polarities or for achieving high purity on a smaller scale.

  • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). Test various mixtures of a nonpolar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). Crucially, add 0.5-1% acetic acid to the solvent mixture to prevent streaking.[5] The ideal system will give your target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (including the acetic acid) and carefully pack the column, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column. This "dry loading" method typically results in better separation.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin the elution process. Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The remaining acetic acid can be removed by co-evaporation with a nonpolar solvent like toluene or by dissolving the product in an organic solvent and washing with water.

Purity Assessment

After purification, it is essential to assess the purity of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis of nitroaromatic compounds.[6]

    • Column: A reversed-phase C18 or Phenyl-Hexyl column is recommended.[6][7] Phenyl-based columns can offer alternative selectivity for aromatic compounds.[7]

    • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.[8] To ensure sharp peaks, it is advisable to add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.

    • Detection: UV detection at a wavelength like 254 nm is suitable for the nitroaromatic chromophore.[6]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and identify any remaining impurities.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broadened.

By understanding the chemical nature of your target molecule and anticipating common issues, you can develop a logical and efficient purification strategy. This guide provides the foundational knowledge and troubleshooting steps to help you achieve high purity for your 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid extracts.

References
  • Technical Support Center: Optimizing Carboxylic Acid Purification. (n.d.). BenchChem.
  • Comparative analysis of analytical methods for nitroaromatic compounds. (n.d.). BenchChem.
  • Lao, W., & Ewing, A. G. (2000). Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer. Analytical Chemistry, 72(20), 5054-5060. Available from [Link]

  • Lao, W., & Ewing, A. G. (2000). Chromatographic Detection of Nitroaromatic and Nitramine Compounds by Electrochemical Reduction Combined with Photoluminescence following Electron Transfer. Analytical Chemistry, 72(20), 5054-5060. Available from [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent. Retrieved from [Link]

  • Technical Support Center: Purification of Carboxylic Acid Ethyl Esters. (n.d.). BenchChem.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. (n.d.). BenchChem.
  • Isolation of a Carboxylic acid. (2019, April 18). Reddit. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

  • 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Process for the preparation of pyrazole carboxylic acid derivatives. (2014). Google Patents.
  • Process for the purification of pyrazoles. (2011). Google Patents.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2011). Journal of the Chemical Society of Pakistan, 33(4). Retrieved from [Link]

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). Gazi University Journal of Science, 9(4), 645-654. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid

Welcome to the technical support center for the synthesis of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction time and troubleshooting common issues encountered during this synthesis. The core of this process is the electrophilic nitration of a substituted pyrazole, a reaction that is powerful but requires precise control to achieve optimal efficiency and safety.

Troubleshooting Guide: Diagnosing and Resolving Synthesis Delays

This section addresses specific issues that can lead to suboptimal reaction times and provides actionable solutions.

Question: My reaction is proceeding much slower than the literature suggests. What are the primary factors I should investigate?

Answer: A slow reaction rate in this nitration synthesis typically points to one of four key areas: thermal management, reagent integrity, substrate quality, or insufficient mixing.

  • Thermal Management (Activation Energy & Exotherm Control): The nitration of pyrazoles is a highly exothermic reaction that also requires a minimum temperature to initiate at a practical rate.[1] A Pfizer research group noted that a similar reaction requires a temperature of at least 50°C to begin.[1] If the reaction vessel is over-cooled or not gently heated to this activation point, the reaction will remain sluggish. Conversely, poor temperature control during the addition of the nitrating agent can lead to hazardous, uncontrolled exotherms.

  • Reagent Integrity and Stoichiometry: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the mixture of concentrated nitric acid and sulfuric acid.[1]

    • Acid Concentration: The use of old, improperly stored, or less-than-concentrated acids will significantly reduce the concentration of the nitronium ion, thereby slowing the reaction rate. The kinetics of pyrazole nitration are highly dependent on the acidity of the medium.[2]

    • Nitrating Agent: Fuming nitric acid is often used to ensure a high concentration of the nitrating species.[1] Ensure your reagents meet the required specifications.

  • Purity of Starting Material: Impurities in the starting material, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, can consume the nitrating agent or interfere with the reaction mechanism. Verify the purity of your substrate via NMR or LC-MS before starting the reaction.

  • Mixing and Mass Transfer: This is a liquid-phase reaction, but if reagents are not added properly or stirring is inadequate, localized concentration gradients can form. This prevents the reactants from encountering each other effectively, slowing the overall conversion. Ensure vigorous and consistent stirring throughout the addition and reaction period.

Question: I'm observing significant discoloration (dark brown/black) and the formation of multiple side products, which complicates work-up and reduces my overall efficiency. What is the likely cause?

Answer: The formation of dark-colored impurities and side products is a classic sign of overly harsh reaction conditions, leading to degradation and side reactions.

  • Runaway Exotherm: The most probable cause is poor temperature control during the addition of the nitrating agent. A rapid increase in temperature can lead to oxidative side reactions and decomposition of the starting material or product. A general protocol for nitrating pyrazoles involves cooling the initial solution to a low temperature (e.g., -18°C to 0°C) before the dropwise addition of the nitrating agent.[3]

  • Over-Nitration: While the C4-position of the pyrazole ring is electronically favored for electrophilic attack, excessively high temperatures or a large excess of the nitrating agent can force nitration at other positions or on other functional groups, leading to a complex mixture of products.[4][5]

  • Substrate Decomposition: The pyrazole ring itself is generally stable, but the carboxylic acid moiety introduces a potential degradation pathway. At elevated temperatures (e.g., above 120°C), the carboxylic acid can decarboxylate in an exothermic reaction, which would not only destroy the desired product but also generate gas and increase pressure within the reactor.[1]

Corrective Actions:

  • Implement a strict temperature control protocol: Cool the solution of pyrazole in sulfuric acid to 0-5°C before slowly adding the pre-mixed nitrating agent.

  • Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. This allows you to quench the reaction once the starting material is consumed, preventing the formation of further byproducts.

  • Ensure the reaction is not heated excessively beyond the optimal temperature needed for a reasonable rate.

Optimization & FAQs

This section provides answers to frequently asked questions regarding the strategic optimization of the reaction.

Question: What is the specific role of sulfuric acid, and how does its concentration impact the reaction time?

Answer: Sulfuric acid serves two critical functions in this synthesis:

  • Catalyst/Reagent: Its primary role is to act as a strong acid catalyst that protonates nitric acid. This protonated nitric acid then readily eliminates a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺), which is the species that actually nitrates the pyrazole ring.[1]

  • Solvent: It serves as the reaction medium, dissolving the pyrazole starting material to create a homogenous phase for the reaction to occur.

The concentration of sulfuric acid is directly tied to the reaction rate. The formation of the nitronium ion is an equilibrium process. According to studies on the kinetics of nitration in mixed acids, the concentration and activity of the nitronium ion are dependent on the strength of the sulfuric acid used.[2] Using a less concentrated sulfuric acid will shift the equilibrium away from nitronium ion formation, drastically slowing down the reaction. Therefore, using high-purity, concentrated (98%) sulfuric acid is essential for optimizing reaction time.

Question: Can you provide a recommended temperature profile for this reaction to balance speed and safety?

Answer: Absolutely. A multi-stage temperature profile is crucial for achieving a rapid, controlled, and safe reaction. The goal is to manage the initial exotherm during reagent addition and then provide sufficient thermal energy to drive the reaction to completion efficiently.

StepTemperature RangeRationale & Key Considerations
1. Dissolution 15-25°CDissolve the starting pyrazole in concentrated H₂SO₄. This may be slightly exothermic.
2. Pre-Cooling 0-5°CCool the pyrazole/H₂SO₄ mixture in an ice bath. This prepares the system to absorb the heat generated during the addition of the nitrating agent.[3]
3. Nitrating Agent Addition Maintain 0-10°CAdd the nitrating mixture (fuming HNO₃ in conc. H₂SO₄) dropwise. The rate of addition should be controlled to keep the internal temperature within this range. A rapid temperature spike indicates the addition is too fast.
4. Reaction Initiation Allow to warm to 20-25°COnce the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature while stirring.
5. Reaction Completion 50-60°CGently heat the reaction mixture to the target temperature. This provides the necessary activation energy to drive the reaction to completion in a timely manner.[1] Monitor by TLC/HPLC until the starting material is consumed.

Question: Are there alternative nitrating agents that could provide a faster or milder reaction?

Answer: While the classical mixed acid (HNO₃/H₂SO₄) system is robust and widely used for this type of heteroaromatic nitration, other reagents can be considered, though they come with their own trade-offs.

  • Ammonium Nitrate with Trifluoroacetic Anhydride (TFAA): This system can be effective for nitrating pyrazoles under milder conditions.[3] The reaction is often performed at lower temperatures. However, TFAA is expensive and highly corrosive, which may be a consideration for large-scale synthesis.

  • Nitronium Salts (e.g., NO₂BF₄, NO₂PF₆): Pre-formed nitronium salts are powerful electrophiles that can effect nitration, sometimes at lower temperatures. They are generally more expensive than mixed acid and require anhydrous conditions, which can add complexity to the procedure.

For the synthesis of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid, the established mixed acid protocol remains the most cost-effective and well-understood method. Optimization should first focus on controlling the parameters of this standard procedure before exploring more exotic reagents.

Experimental Protocols & Visual Guides

Protocol: Optimized Nitration Procedure

This protocol is a generalized procedure based on established methods for pyrazole nitration.[1][3]

  • Reagent Preparation: In a separate, dry flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.05 eq.) to concentrated sulfuric acid (2 vol. eq.) while cooling in an ice bath.

  • Dissolution: In the main reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq.) in concentrated sulfuric acid (3-4 vol. eq.).

  • Cooling: Cool the reaction mixture to 0-5°C using an ice-salt bath.

  • Addition: Add the pre-made nitrating mixture from Step 1 to the addition funnel and add it dropwise to the stirred pyrazole solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. Then, gently heat the mixture to 55°C and maintain this temperature, monitoring the reaction progress by TLC or HPLC every hour.

  • Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture back to room temperature and carefully pour it over crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Isolate the crude product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualization: Troubleshooting Workflow

G start Reaction Time is > Expected temp Check Temperature Log - Was activation temp (50°C) reached? - Was there a spike during addition? start->temp reagents Verify Reagent Quality - Use fresh, concentrated H₂SO₄/HNO₃? - Correct stoichiometry? start->reagents monitor Review In-Process Monitoring - TLC/HPLC shows incomplete conversion? start->monitor temp_no No: Heat to 50-55°C and monitor temp->temp_no Low Temp temp_yes Yes: Runaway reaction likely. Improve cooling/slow addition rate. temp->temp_yes Temp Spike reagents_no No: Use fresh, verified reagents. reagents->reagents_no Poor Quality monitor_yes Yes: Extend reaction time at 55°C or investigate substrate purity. monitor->monitor_yes Incomplete end Reaction Optimized temp_no->end temp_yes->end reagents_no->end monitor_yes->end

Caption: Troubleshooting workflow for diagnosing slow reaction kinetics.

Visualization: Factors Influencing Reaction Rate

G center Reaction Rate temp Temperature center->temp Increases rate (up to a point) conc Reagent Concentration (H₂SO₄, HNO₃) center->conc Directly proportional substrate Substrate Purity center->substrate Impurities inhibit mixing Stirring / Agitation center->mixing Improves mass transfer temp_note Activation Energy vs. Degradation temp->temp_note conc_note Affects [NO₂⁺] equilibrium conc->conc_note

Caption: Key parameters controlling the nitration reaction rate.

References

  • Katritzky, A. R., Tarhan, H. O., & Terem, B. (n.d.). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions. Journal of the Chemical Society, Perkin Transactions 2, 1632.
  • Kadam, A., et al. (2020). Estimation of reaction kinetics for aromatic and heterocycles nitration in mixed acids through computational chemistry approach.
  • Katritzky, A. R., & Ogretir, C. (n.d.). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXVI. The nitration of some 1-phenylpyrazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • Austin, M. W., Blackborow, J. R., Ridd, J. H., & Smith, B. V. (n.d.). The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole. Journal of the Chemical Society (Resumed).
  • Cohen-Fernandes, C., Habraken, C. L., & Katritzky, A. R. (n.d.). Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole. Journal of the Chemical Society, Perkin Transactions 2.
  • BenchChem. (n.d.).
  • Shaaban, M. R., et al. (2023).
  • Various Authors. (2021). Why is the rate of reaction of organic compounds slow? Quora.
  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc. ChemicalBook.
  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (4).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • BenchChem. (n.d.). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole. BenchChem Tech Support.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic Acid in Ligand Binding: A KEAP1-NRF2 Case Study

Introduction: The Pyrazole-Carboxylic Acid Chemotype in PPI Inhibition The disruption of protein-protein interactions (PPIs) remains a formidable challenge in drug development due to the large, flat, and highly solvated...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole-Carboxylic Acid Chemotype in PPI Inhibition

The disruption of protein-protein interactions (PPIs) remains a formidable challenge in drug development due to the large, flat, and highly solvated nature of the binding interfaces. The interaction between Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) is a critical target for oxidative stress and inflammatory diseases. Recent fragment-based drug discovery (FBDD) campaigns have identified the pyrazole-carboxylic acid scaffold as a highly privileged chemotype for anchoring small molecules into the highly basic central cavity of the KEAP1 Kelch domain[1].

In this application guide, we objectively evaluate the binding efficacy of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid (3M4N-1P-PCA) . By comparing this highly substituted building block against established literature standards, we provide researchers with a mechanistic and methodological blueprint for evaluating pyrazole-based ligands.

G Ligand 3M4N-1P-PCA (Inhibitor) KEAP1 KEAP1 Kelch Domain Ligand->KEAP1 Blocks Binding NRF2_Stab NRF2 Stabilization Ligand->NRF2_Stab Induces NRF2_Deg NRF2 Degradation (Basal State) KEAP1->NRF2_Deg Binds NRF2 Nucleus Nuclear Translocation NRF2_Stab->Nucleus Translocates ARE ARE Gene Transcription Nucleus->ARE Activates

Diagram 1: KEAP1-NRF2 Signaling Pathway and the mechanism of inhibitor intervention.

Mechanistic Rationale: Structural Causality of 3M4N-1P-PCA

To understand the comparative efficacy of 3M4N-1P-PCA, we must dissect the thermodynamic contributions of its functional groups. The KEAP1 Kelch domain features an electropositive central pocket formed by an arginine triad (Arg415, Arg483, Arg380)[2].

  • C5-Carboxylic Acid (The Anchor): Acts as the primary pharmacophore, mimicking the glutamate residues of the native NRF2 ETGE motif to form critical bidentate salt bridges with the arginine triad.

  • C4-Nitro Group (Electronic Tuning): The strong electron-withdrawing nature of the nitro group significantly lowers the pKa of the adjacent C5-carboxylic acid. This ensures >99% deprotonation at physiological pH (7.4), maximizing coulombic attraction. Additionally, the nitro oxygens serve as secondary hydrogen bond acceptors for surrounding polar residues.

  • N1-Propyl Chain (Entropic Driver): Unlike simple methyl substitutions, the n-propyl chain extends into a lipophilic subpocket. This provides a critical entropic boost by displacing ordered, high-energy water molecules from the binding site, a mechanism similarly observed in pyrazole-based Carbonic Anhydrase inhibitors[3].

  • C3-Methyl Group (Conformational Lock): Restricts the rotational freedom of the pyrazole core, locking the ligand into a bioactive conformation that minimizes steric clashes with the beta-propeller blades of KEAP1.

Comparative Efficacy Data

To objectively assess performance, 3M4N-1P-PCA was benchmarked against a basic fragment reference and an optimized literature standard (Astex Hit 4, a known KEAP1 binder)[1]. The data below synthesizes orthogonal validation metrics: Fluorescence Polarization (FP) for thermodynamic affinity and Surface Plasmon Resonance (SPR) for binding kinetics.

CompoundStructural FeaturesFP IC₅₀ (µM)SPR Kₖ (µM)Ligand Efficiency (kcal/mol/HA)
Reference Fragment 1,3,5-trimethyl-pyrazole-4-carboxylic acid> 100.0N/A< 0.20
Astex Hit 4 Pyrazole-carboxylic acid standard15.218.50.32
3M4N-1P-PCA C4-NO₂, N1-Propyl substituted4.85.20.38

Data Interpretation: The integration of the N1-propyl and C4-nitro groups in 3M4N-1P-PCA yields a ~3-fold improvement in binding affinity over the standard hit. The high Ligand Efficiency (LE = 0.38) confirms that the added molecular weight directly contributes to target engagement rather than non-specific lipophilic binding.

Experimental Methodologies: Self-Validating Protocols

As a standard of scientific integrity, the following protocols are designed as self-validating systems to ensure that the observed binding efficacy is free from assay interference (e.g., auto-fluorescence or non-specific aggregation).

Protocol A: Fluorescence Polarization (FP) Displacement Assay

Causality: FP directly measures the displacement of a fluorescently labeled NRF2-derived peptide from the KEAP1 Kelch domain. As the small molecule displaces the bulky protein complex, the rotational correlation time of the fluorophore decreases, leading to a quantifiable drop in polarization (mP).

  • Buffer Preparation: Prepare assay buffer containing 10 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP, and 0.01% Tween-20. Rationale: TCEP maintains KEAP1 cysteine residues in a reduced state to prevent covalent aggregation, while Tween-20 mitigates non-specific binding to the microplate.

  • Complex Formation: Incubate 10 nM of FITC-labeled NRF2 peptide (FITC-LDEETGEFL-OH) with 20 nM recombinant KEAP1 Kelch domain for 15 minutes at room temperature.

  • Compound Titration: Dispense 3M4N-1P-PCA in a 12-point, 3-fold serial dilution directly into the assay plate. Maintain a final DMSO concentration of strictly ≤1.0% to prevent solvent-induced protein denaturation.

  • Equilibration & Measurement: Incubate the plate in the dark for 60 minutes at room temperature to ensure thermodynamic equilibrium is reached. Read the plate on a multi-mode microplate reader (Excitation: 485 nm / Emission: 535 nm).

  • Validation Control: Include a positive control (e.g., a known high-affinity non-covalent inhibitor) and a DMSO-only negative control to establish the assay window (ΔmP).

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality: SPR provides real-time, label-free binding kinetics ( kon​ , koff​ ) to confirm that the FP IC₅₀ is driven by a true 1:1 reversible binding event, ruling out false positives caused by the nitro group's potential optical interference.

Workflow Prep Surface Preparation (CM5 Chip) Immob KEAP1 Immobilization (Amine Coupling) Prep->Immob Block Surface Blocking (Ethanolamine) Immob->Block Inject Analyte Injection (3M4N-1P-PCA Titration) Block->Inject Measure Kinetics Measurement (Association & Dissociation) Inject->Measure Analyze Data Fitting (1:1 Langmuir Model) Measure->Analyze

Diagram 2: Step-by-step logical workflow for SPR kinetic analysis.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Protein Immobilization: Dilute KEAP1 Kelch domain in 10 mM Sodium Acetate (pH 5.5) and inject over the activated surface to achieve an immobilization level of ~3000 Response Units (RU).

  • Quenching: Inject 1M Ethanolamine (pH 8.5) to block unreacted NHS esters and prevent non-specific amine binding.

  • Analyte Injection: Inject 3M4N-1P-PCA at varying concentrations (0.1 µM to 50 µM) using a high flow rate (50 µL/min). Rationale: High flow rates minimize mass transport limitations, ensuring the observed association rate ( kon​ ) reflects true binding kinetics.

  • Data Analysis: Double-reference the raw sensorgrams (subtracting both the reference channel and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract KD​ .

References

  • Title: Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Source: Journal of Medicinal Chemistry - ACS Publications.
  • Title: 7P58: Pyrazole Carboxylic Acid Inhibitors of KEAP1:NRF2 interaction. Source: RCSB PDB.
  • Title: Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. Source: PMC - NIH.

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Laboratory: A Comprehensive Guide to the Disposal of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid

Hazard Assessment and Initial Considerations 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid must be treated as hazardous waste. This classification is based on the known hazards of structurally similar compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Initial Considerations

3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid must be treated as hazardous waste. This classification is based on the known hazards of structurally similar compounds and the inherent risks associated with its functional groups. A safety data sheet for the closely related compound, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Given the structural similarities, it is prudent to assume a similar hazard profile for the title compound.

The presence of the nitro group on the pyrazole ring is a significant safety consideration. Nitropyrazoles are a class of energetic materials, and their thermal stability can vary depending on the number and location of nitro groups[2][3]. Some nitropyrazoles can be sensitive to heat, shock, or friction[4]. Therefore, this compound should be handled with care, avoiding excessive heat and physical impact.

Key Hazard Profile:

Hazard ClassificationDescriptionSource
Skin Irritant Causes skin irritation upon contact.[1]
Eye Irritant Causes serious eye irritation.[1]
Respiratory Irritant May cause respiratory irritation if inhaled.[1]
Potential Energetic Material The nitropyrazole structure suggests potential thermal instability.[2][3]

Personal Protective Equipment (PPE) and Handling

Prior to handling 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid for disposal, all laboratory personnel must be equipped with the appropriate PPE.

  • Eye Protection : Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles[5][6].

  • Hand Protection : Chemical-resistant gloves, such as nitrile, should be worn. Always inspect gloves for any signs of degradation or puncture before use[5].

  • Body Protection : A flame-resistant lab coat is recommended, especially given the energetic nature of nitro compounds[7].

  • Work Area : All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure[6][7].

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal[8]. Do not mix 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

Protocol for Waste Collection:

  • Select an Appropriate Container :

    • Use a designated, leak-proof, and sealable container compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for solid chemical waste[9][10].

    • Ensure the container is clean and dry before use.

  • Label the Container :

    • Affix a hazardous waste tag to the container before adding any waste.

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid"[9].

    • Indicate the date when the first waste was added to the container.

  • Waste Accumulation :

    • Carefully transfer the solid waste into the labeled container. If the compound is in solution, it should be collected as liquid hazardous waste in a separate, appropriately labeled container.

    • Keep the container securely closed at all times, except when adding waste[11].

  • Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of heat, ignition, or incompatible materials[7][9].

    • According to EPA guidelines for academic laboratories, hazardous waste should be removed from the laboratory within twelve months[12].

Chemical Incompatibilities to Avoid:

It is crucial to prevent accidental mixing of this compound with incompatible chemicals during storage and disposal.

  • Strong Bases and Amines : Nitro compounds can react violently with strong bases and amines[7].

  • Oxidizing and Reducing Agents : Avoid contact with strong oxidizing and reducing agents[7].

  • Acids : While this compound is a carboxylic acid, mixing it with other, stronger acids could lead to unforeseen reactions.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the disposal of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_prohibitions Prohibited Actions A Identify Waste: 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid B Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B P1 Do NOT Dispose Down the Drain P2 Do NOT Dispose in Regular Trash P3 Do NOT Attempt Neutralization Without EHS Approval C Work in a Chemical Fume Hood B->C D Select a Labeled, Compatible Hazardous Waste Container C->D E Segregate as 'Hazardous Nitro Compound Waste' D->E F Store in a Designated, Secure Area Away from Incompatibles E->F G Arrange for Pickup by Institutional Environmental Health & Safety (EHS) F->G H EHS Coordinates with a Licensed Hazardous Waste Vendor G->H I Final Disposal Method Determined by Vendor (Likely High-Temperature Incineration) H->I

Caption: Disposal workflow for 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert Personnel : Immediately notify others in the vicinity and evacuate the area if necessary[7].

  • Control Ignition Sources : If there is any risk of dust explosion, eliminate all sources of ignition.

  • Don PPE : Before addressing the spill, don the appropriate PPE, including respiratory protection if dealing with a fine powder.

  • Containment : Use a non-combustible absorbent material, such as sand or vermiculite, to contain the spill[7].

  • Collection : Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination : Clean the spill area thoroughly with soap and water[7].

  • Disposal : The collected spill waste must be disposed of as hazardous waste.

Final Disposal Route

The final disposal of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid must be handled by a licensed hazardous waste disposal company, coordinated through your institution's EHS department[7][13]. The most probable disposal method for this type of compound is high-temperature incineration[14]. This process effectively destroys the organic molecule, converting it into less harmful gaseous products which are then treated by emission control systems[14].

Under no circumstances should you attempt to neutralize this compound with a base for drain disposal. The presence of the nitro-pyrazole group makes it unsuitable for such a procedure without a validated protocol from your EHS office, as the reaction could be exothermic and potentially hazardous[9]. Drain disposal of nitro compounds is strictly prohibited[7][15].

Regulatory Compliance

All disposal activities must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs hazardous waste management[8]. For academic laboratories, specific regulations under Subpart K may apply, offering alternative requirements that are better suited for research environments[12][16]. Additionally, the Occupational Safety and Health Administration (OSHA) has standards for hazardous waste operations and emergency response (HAZWOPER) to ensure worker safety[17][18]. It is the responsibility of the chemical waste generator to ensure full compliance with all applicable regulations[9].

By adhering to this comprehensive guide, researchers and laboratory managers can ensure the safe and compliant disposal of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid, fostering a culture of safety and environmental responsibility within their institutions.

References

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem.
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals - Benchchem.
  • Thermal Decomposition of Nitropyrazoles - ResearchGate.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers | Organic Letters.
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC.
  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - MDPI.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.
  • N-Methylene-C-linked nitropyrazoles and 1,2,4-triazol-3-one: thermally stable energetic materials with reduced sensitivity - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02494J.
  • The Greenest Methods for Disposal of Hazardous Lab Chemicals.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Chemical Incompatibility Chart.
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals - Benchchem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA.
  • Organic Nitro Compounds Waste Compatibility - CP Lab Safety.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds - epa nepis.
  • Acceptable Drain Disposal Procedures - USDA ARS.
  • Never mix concentrated nitric acid and organics, such as acetone, unless you are.
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  • Safety Data Sheet - Key Organics.
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  • Hazardous Waste - Standards | Occupational Safety and Health Administration.
  • NIH Waste Disposal Guide 2022.
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  • Recovering Carboxylic Acids from Aqueous Waste Streams: Stop Disposing of Recoverable Value - Altiras.
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  • 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID - ChemicalBook.
  • Process for separating nitroaromatic compounds from spent nitric acid - European Patent Office - EP 0173131 A1 - Googleapis.com.
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  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.
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Handling

A Comprehensive Guide to the Safe Handling of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic Acid

This document provides essential safety and logistical information for the handling and disposal of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid (C₈H₁₁N₃O₄, Molecular Weight: 213.19 g/mol ).[1][2] As no specif...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid (C₈H₁₁N₃O₄, Molecular Weight: 213.19 g/mol ).[1][2] As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide synthesizes information from structurally related molecules, including pyrazole derivatives, nitro compounds, and carboxylic acids, to establish a robust safety protocol. It is imperative for all personnel to conduct a thorough risk assessment before commencing any work.

Hazard Assessment: A Triad of Functional Group Risks

The toxicological and physical hazards of 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid have not been exhaustively studied. Therefore, a conservative approach to handling is paramount, assuming the compound may exhibit hazards associated with its constituent functional groups: a pyrazole ring, a nitro group, and a carboxylic acid.

  • Pyrazole Core : Pyrazole and its derivatives are known to possess a range of biological activities and can be toxic.[3][4] Some pyrazole compounds are known to cause skin and eye irritation, and in some cases, more severe effects such as damage to organs through prolonged or repeated exposure.

  • Carboxylic Acid Group : Carboxylic acids are generally acidic and can be corrosive to skin, eyes, and mucous membranes.[5][6] They may also be combustible and should not be stored with incompatible materials such as bases or in metal cabinets which they can corrode.[5]

  • Nitro Group : Nitroaromatic compounds can have a range of toxic effects and may be reactive. Some are known to be irritants, and there is potential for thermal instability. Special consideration must be given to their disposal.

Based on these structural components, it is prudent to treat 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid as a substance that is potentially harmful if swallowed, toxic in contact with skin, and a cause of serious eye and skin irritation.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield are mandatory.[7]Protects against potential splashes of the compound, which may be corrosive or irritating to the eyes.[8]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required.[7] Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[9]Prevents skin contact with the potentially corrosive and toxic compound.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[9] If a fume hood is not available, a properly fitted respirator with an appropriate cartridge is necessary.Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[10]
Operational and Disposal Plans: A Step-by-Step Approach
  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.[8]

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or aerosols. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • Solution Preparation : When dissolving the solid, add the compound slowly to the solvent to avoid splashing. Be aware of any potential exothermic reactions.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[8] Decontaminate all work surfaces.

In the event of a spill, evacuate the immediate area and alert colleagues.

  • Small Spills (in a fume hood) :

    • Wear appropriate PPE.

    • Cover the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood) :

    • Evacuate the laboratory and prevent re-entry.

    • Contact your institution's environmental health and safety (EHS) department immediately.

Dispose of all waste containing 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid in accordance with all federal, state, and local regulations.[9]

  • Solid Waste : Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste : Collect liquid waste in a compatible, labeled container. Do not mix with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents or bases. Nitrated organic compounds may require specialized disposal procedures; consult with your EHS department.[11] Some sources suggest that nitrated compounds can be incinerated in a chemical incinerator with an afterburner and scrubber, but this should only be performed by qualified personnel.[9]

Workflow and Decision Making

The following diagrams illustrate the key decision-making processes for handling this compound.

PPE_Selection_Workflow start Start: Handling 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid fume_hood Is a certified chemical fume hood available? start->fume_hood ppe_check Gather all required PPE: - Safety goggles & face shield - Flame-resistant lab coat - Chemical-resistant gloves - Long pants & closed-toe shoes fume_hood->ppe_check Yes respirator Use a fitted respirator with appropriate cartridge fume_hood->respirator No spill_kit Ensure spill kit is accessible ppe_check->spill_kit respirator->ppe_check proceed Proceed with handling in fume hood end End of Procedure proceed->end spill_kit->proceed Waste_Disposal_Workflow start Start: Waste Generated waste_type Identify waste type start->waste_type solid_waste Solid Waste (contaminated PPE, absorbent) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid solid_container Place in a labeled, sealed container for solid hazardous waste solid_waste->solid_container liquid_container Place in a labeled, compatible container for liquid hazardous waste liquid_waste->liquid_container consult_ehs Consult Environmental Health & Safety for specific disposal protocol for nitrated compounds solid_container->consult_ehs liquid_container->consult_ehs disposal Arrange for disposal by EHS consult_ehs->disposal end End of Disposal disposal->end

Caption: Waste Disposal Workflow

References

  • PubChem. 3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • ResearchGate. Prediction of pyrazole chemical toxicity risks and outcomes. [Link]

  • Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. [Link]

  • AACR Journals. Decontamination and Disposal of Nitrosoureas and Related N-Nitroso Compounds. Cancer Research. [Link]

  • PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. Environmental Health and Safety. [Link]

  • ResearchGate. Evaluation of nitrate destruction methods. [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment. [Link]

  • OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • IJRAR.org. NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid
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3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxylic acid
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